molecular formula C19H33NO4 B1601513 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione CAS No. 823780-38-7

1-(Pentadecanoyloxy)pyrrolidine-2,5-dione

Cat. No.: B1601513
CAS No.: 823780-38-7
M. Wt: 339.5 g/mol
InChI Key: YNTFRULGEWHTKY-UHFFFAOYSA-N
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Description

1-(Pentadecanoyloxy)pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a pentadecanoyloxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of pentadecanoic acid with pyrrolidine-2,5-dione under specific conditions, such as the use of coupling agents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine). The reaction typically takes place in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Pentadecanoyloxy)pyrrolidine-2,5-dione has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.

  • Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

1-(Pentadecanoyloxy)pyrrolidine-2,5-dione can be compared with other similar compounds, such as 1-(Hexadecanoyloxy)pyrrolidine-2,5-dione and 1-(Heptadecanoyloxy)pyrrolidine-2,5-dione. These compounds differ in the length of their fatty acid chains, which can influence their physical and chemical properties. The uniqueness of this compound lies in its specific chain length and functional group, which may confer distinct biological or chemical properties.

Comparison with Similar Compounds

  • 1-(Hexadecanoyloxy)pyrrolidine-2,5-dione

  • 1-(Heptadecanoyloxy)pyrrolidine-2,5-dione

  • 1-(Octadecanoyloxy)pyrrolidine-2,5-dione

This comprehensive overview provides a detailed understanding of 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19(23)24-20-17(21)15-16-18(20)22/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTFRULGEWHTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538700
Record name 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823780-38-7
Record name 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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